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  • Product: 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride
  • CAS: 56370-32-2

Core Science & Biosynthesis

Foundational

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride chemical properties and structure

This comprehensive technical guide details the chemical properties, synthesis, and pharmacological context of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride . Chemical Class: Phenethylamine Derivative | CAS: 56370-32-2 E...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical properties, synthesis, and pharmacological context of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride .

Chemical Class: Phenethylamine Derivative | CAS: 56370-32-2

Executive Summary

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (also known as O-Isopropyltyramine HCl) is a specialized phenethylamine derivative characterized by the substitution of a lipophilic isopropoxy group at the para-position of the phenyl ring. Structurally analogous to the endogenous trace amine tyramine , this modification significantly alters the molecule's physicochemical profile, enhancing lipophilicity (LogP) and potential Blood-Brain Barrier (BBB) permeability.

Primarily utilized in neuropharmacological research, it serves as a critical probe for investigating Trace Amine-Associated Receptors (TAARs) and monoaminergic signaling pathways. It also functions as a high-value intermediate in the synthesis of beta-adrenergic receptor antagonists and novel psychoactive substances.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-(4-Propan-2-yloxyphenyl)ethanamine hydrochloride
Common Synonyms 4-Isopropoxyphenethylamine HCl; O-Isopropyltyramine HCl
CAS Number 56370-32-2
Molecular Formula C₁₁H₁₇NO[1][2][3] · HCl
Molecular Weight 215.72 g/mol
SMILES CC(C)OC1=CC=C(CCN)C=C1.Cl
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (e.g., hexane, diethyl ether).

  • Hygroscopicity: Moderate; requires storage in desiccated conditions.

  • Melting Point: Typically >150°C (decomposition often observed prior to melting in related HCl salts; empirical determination recommended).

Synthesis & Manufacturing Protocol

The synthesis of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride typically follows a convergent route starting from 4-hydroxybenzaldehyde . The process involves etherification, nitro-aldol condensation (Henry Reaction), and reduction.

Retrosynthetic Analysis (Graphviz Diagram)

SynthesisPathway Start 4-Hydroxybenzaldehyde Step1 4-Isopropoxybenzaldehyde Start->Step1 Etherification (2-Bromopropane, K2CO3, DMF) Step2 4-Isopropoxy-β-nitrostyrene Step1->Step2 Henry Reaction (Nitromethane, NH4OAc) Step3 4-Isopropoxyphenethylamine (Free Base) Step2->Step3 Reduction (LiAlH4, THF) Final 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride Step3->Final Salt Formation (HCl/Et2O)

Caption: Step-wise synthesis pathway from 4-hydroxybenzaldehyde to the target hydrochloride salt.

Detailed Experimental Protocol
Step 1: Etherification (Williamson Ether Synthesis) [4]
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to form the phenoxide.

    • Add 2-bromopropane dropwise.

    • Heat to 80°C for 12–18 hours.

    • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Yield: ~85-90% of 4-isopropoxybenzaldehyde (Yellow oil).

Step 2: Condensation (Henry Reaction)
  • Reagents: 4-Isopropoxybenzaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (catalytic).

  • Procedure:

    • Reflux the aldehyde in nitromethane with ammonium acetate for 4–6 hours.

    • Monitor TLC for disappearance of aldehyde.

    • Workup: Cool to precipitate the nitrostyrene or remove solvent in vacuo and recrystallize from ethanol.

    • Product: 4-Isopropoxy-β-nitrostyrene (Yellow crystalline solid).

Step 3: Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) or H₂/Pd-C.

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LiAlH₄ in anhydrous THF under inert atmosphere (N₂/Ar).

    • Add the nitrostyrene solution dropwise (exothermic reaction).

    • Reflux for 6–12 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully quench with water, 15% NaOH, then water. Filter the aluminum salts.

    • Evaporate solvent to obtain the crude amine oil.

Step 4: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude free base in dry diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected.

Proton NMR (¹H-NMR, 400 MHz, D₂O)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.30 Doublet (d)6HIsopropyl methyls: –CH(CH ₃)₂
2.95 Triplet (t)2HBenzylic methylene: Ar-CH ₂-CH₂-N
3.25 Triplet (t)2HAmino methylene: Ar-CH₂-CH ₂-N
4.65 Septet (sep)1HIsopropyl methine: –O-CH (CH₃)₂
6.98 Doublet (d)2HAromatic protons (ortho to alkoxy)
7.25 Doublet (d)2HAromatic protons (meta to alkoxy)
Mass Spectrometry (ESI-MS)
  • Observed Ion: [M+H]⁺ = 180.14 m/z (corresponding to the C₁₁H₁₇NO free base).

  • Fragmentation: Loss of isopropyl group (m/z 43) or ammonia (m/z 17) is common in high-energy collisions.

Pharmacological & Biological Context

2-(4-Isopropoxyphenyl)ethylamine acts as a lipophilic analog of tyramine. Its pharmacological profile is defined by its interaction with trace amine systems and monoamine transporters.

Mechanism of Action: TAAR1 Agonism

The compound is a putative agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .[5] TAAR1 is a G-protein coupled receptor (GPCR) located intracellularly in presynaptic monoaminergic neurons.[6]

  • Activation: Upon binding, TAAR1 couples to Gs proteins, increasing cAMP levels.

  • Effect: This triggers the phosphorylation of monoamine transporters (DAT, SERT, NET), causing them to internalize or reverse transport direction, leading to an efflux of neurotransmitters (Dopamine, Serotonin) into the synaptic cleft.

Structure-Activity Relationship (SAR)

The 4-isopropoxy group replaces the 4-hydroxy group of tyramine.

  • Lipophilicity: The isopropyl group significantly increases LogP, facilitating greater BBB penetration compared to tyramine.

  • Metabolic Stability: The ether linkage protects against rapid conjugation (sulfation/glucuronidation) that typically clears phenols, potentially extending the half-life.

Biological Signaling Pathway (Graphviz Diagram)

TAAR1_Signaling Ligand 2-(4-Isopropoxyphenyl)ethylamine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Binds Gs Gs Protein TAAR1->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates DAT Dopamine Transporter (Phosphorylation) PKA->DAT Phosphorylates Efflux Neurotransmitter Efflux (Dopamine/Serotonin) DAT->Efflux Reverses Transport

Caption: Putative signaling cascade triggered by TAAR1 activation in presynaptic neurons.

Handling, Stability, and Safety

As a chemical research agent, strict safety protocols must be observed.

  • Hazard Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Acute Toxicity: Harmful if swallowed or inhaled.

  • Storage Conditions:

    • Store at -20°C for long-term stability.

    • Keep under inert atmosphere (Argon/Nitrogen) due to hygroscopicity.

    • Protect from light.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles/face shield, and lab coat are mandatory. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224551, 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. Retrieved from [Link]

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[5] Journal of Neurochemistry, 90(2), 257-271. [Link]

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[5] Journal of Pharmacology and Experimental Therapeutics, 324(3), 948-956. [Link]

  • PrepChem. Synthesis of 4-Isopropoxybenzaldehyde (Precursor). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Profiling of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride

Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenethylamine Derivative 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is a substituted phenethylamine derivative with a chemical structure suggestive of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Phenethylamine Derivative

2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is a substituted phenethylamine derivative with a chemical structure suggestive of potential interactions with key regulators of monoaminergic neurotransmission. Its core phenethylamine scaffold is a well-established pharmacophore for ligands targeting trace amine-associated receptors (TAARs) and monoamine transporters. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro assays to characterize the pharmacological profile of this compound. The protocols detailed herein are designed to elucidate its activity as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist and to assess its off-target effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

The primary hypothesized mechanism of action for 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is the activation of TAAR1. TAAR1 is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and depression.[1][2] Endogenous trace amines, such as β-phenylethylamine and tyramine, are structurally similar to classical monoamine neurotransmitters and act as agonists at TAAR1.[1] Upon activation, TAAR1 primarily couples to Gαs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade can modulate dopaminergic, glutamatergic, and serotonergic neurotransmission, offering a novel approach to treating mental health conditions beyond direct dopamine receptor antagonism.[1][3]

Given its structural similarity to monoamines, it is also crucial to evaluate the interaction of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride with the monoamine transporters DAT, NET, and SERT. Inhibition of these transporters is a common mechanism for many psychoactive compounds.[4][5] Therefore, a comprehensive in vitro profiling of this compound necessitates both the characterization of its intended TAAR1 agonism and its potential for monoamine transporter inhibition to build a complete pharmacological fingerprint.

Signaling Pathway and Experimental Rationale

The in vitro testing strategy for 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride is designed to first confirm and quantify its activity at the primary target, TAAR1, and then to determine its selectivity by assessing its effects on monoamine transporters.

G cluster_TAAR1 TAAR1 Agonism Pathway cluster_transporters Monoamine Transporter Interaction Compound 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride TAAR1 TAAR1 Receptor Compound->TAAR1 Binds and Activates Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Compound2 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride Transporters DAT / NET / SERT Compound2->Transporters Potentially Inhibits Uptake Monoamine Uptake Transporters->Uptake Mediates

Caption: Hypothesized signaling pathways for 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.

Experimental Protocols

Protocol 1: TAAR1 Agonist Activity Assessment via cAMP Accumulation Assay

This assay quantitatively measures the ability of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride to stimulate cAMP production in cells expressing human TAAR1.

Principle: This is a cell-based assay that utilizes a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection technologies. In the absence of the test compound, basal levels of cAMP are present. Upon agonist stimulation of TAAR1, intracellular cAMP levels rise. The assay measures this increase by competing the cellular cAMP with a labeled cAMP tracer for binding to a specific antibody.

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Reference TAAR1 agonist (e.g., β-phenylethylamine)

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride

  • cAMP assay kit (e.g., HTRF-based kit)

  • White, opaque 384-well microplates

  • Multimode plate reader compatible with the assay kit

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture hTAAR1-HEK293 cells to 80-90% confluency.

    • On the day of the assay, detach cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in assay buffer to the desired density (typically 1,000-5,000 cells per well).

  • Compound Preparation:

    • Prepare a stock solution of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the compound in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare serial dilutions of the reference agonist.

  • Assay Procedure:

    • Add the PDE inhibitor to the cell suspension.

    • Dispense the cell suspension into the wells of the 384-well plate.

    • Add the diluted test compound and reference agonist to their respective wells. Include vehicle-only wells for basal control and a high-concentration reference agonist for maximal stimulation control.

    • Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).

  • Detection:

    • Following the incubation, add the cAMP detection reagents (labeled cAMP tracer and antibody) as per the kit manufacturer's instructions.

    • Incubate for the specified time to allow for the immunoassay reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Calculate the ratio of the two emission wavelengths.

    • Convert the fluorescence ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

Data Presentation:

CompoundEC50 (nM)Emax (% of Reference Agonist)
Reference Agonist (β-phenylethylamine)Expected100%
2-(4-Isopropoxyphenyl)ethylamine HClTo be determinedTo be determined
Protocol 2: Monoamine Transporter Inhibition Assay using Radiotracer Uptake

This protocol assesses the inhibitory potential of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride on the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.[5][6]

Principle: This is a functional assay that measures the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter (DAT, NET, or SERT). An inhibitor will compete with the substrate for uptake, resulting in a decrease in the intracellular radioactivity.[7]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT (assayed in separate plates)

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

  • Reference inhibitors: GBR-12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT)

  • 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride

  • 96-well microplates

  • Microplate scintillation counter

  • Scintillation fluid

Step-by-Step Methodology:

  • Cell Plating:

    • Plate the transporter-expressing cells in 96-well plates and allow them to adhere and form a monolayer overnight.

  • Compound Preparation:

    • Prepare serial dilutions of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride and the reference inhibitors in KHB.

  • Assay Procedure:

    • On the day of the experiment, wash the cell monolayers with KHB.[5]

    • Pre-incubate the cells with the test compound, reference inhibitors, or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.[5]

    • Initiate the uptake reaction by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to measure the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

    • Lyse the cells with a lysis buffer or distilled water.

  • Data Acquisition and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Define non-specific uptake using a high concentration of a known inhibitor.

    • Subtract non-specific uptake from all values to determine specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration).

Experimental Workflow Diagram:

G A Plate cells expressing DAT, NET, or SERT B Wash cells with assay buffer A->B C Pre-incubate with Test Compound/Vehicle B->C D Add Radiolabeled Monoamine Substrate C->D E Incubate to allow uptake D->E F Wash to terminate uptake E->F G Lyse cells F->G H Measure radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Data Presentation:

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
GBR-12909 (DAT Reference)Expected>1000>1000
Desipramine (NET Reference)>1000Expected>1000
Fluoxetine (SERT Reference)>1000>1000Expected
2-(4-Isopropoxyphenyl)ethylamine HClTo be determinedTo be determinedTo be determined

Conclusion and Interpretation

The data generated from these in vitro assays will provide a comprehensive pharmacological profile of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. The EC50 value from the cAMP assay will quantify its potency as a TAAR1 agonist, while the Emax will indicate its efficacy relative to a known agonist. The IC50 values from the transporter inhibition assays will reveal its potency at inhibiting dopamine, norepinephrine, and serotonin reuptake.

A potent and efficacious TAAR1 agonist with low activity at the monoamine transporters (high IC50 values) would be a promising candidate for further development as a novel therapeutic for neuropsychiatric disorders. Conversely, significant activity at one or more of the monoamine transporters would classify the compound as having a mixed pharmacology, which may have different therapeutic implications and a different side-effect profile. These foundational in vitro studies are a critical step in the drug discovery and development pipeline, providing the essential data needed to make informed decisions about the progression of a novel chemical entity.

References

  • BenchChem. (n.d.). Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed, 11, 673. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved from [Link]

  • Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. British Journal of Pharmacology, 59(3), 481P–482P. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. Retrieved from [Link]

  • Millard, D., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Systematic Reviews, 12(1), 133. Retrieved from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 699. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Molecules, 27(22), 7799. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4. Semantic Scholar. Retrieved from [Link]

  • Singh, A., & Kumar, B. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Molecular Psychiatry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride from Biological Matrices

This document provides comprehensive, in-depth technical guidance for researchers, scientists, and drug development professionals on the extraction of 2-(4-isopropoxyphenyl)ethylamine hydrochloride from various biologica...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, in-depth technical guidance for researchers, scientists, and drug development professionals on the extraction of 2-(4-isopropoxyphenyl)ethylamine hydrochloride from various biological matrices. The protocols herein are designed to ensure high-quality data suitable for pharmacokinetic, toxicokinetic, and other bioanalytical studies, grounded in established scientific principles and validated methodologies.

Introduction: The Analytical Imperative

2-(4-Isopropoxyphenyl)ethylamine is a phenethylamine derivative. The accurate quantification of this compound and its metabolites in biological matrices such as blood, plasma, and urine is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development of robust and reliable extraction methods is the foundational step for achieving accurate and precise bioanalysis.

This guide details three prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method is contingent upon the specific matrix, the required limit of quantification (LOQ), sample throughput needs, and the available analytical instrumentation. All methodologies presented are designed to be self-validating systems, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].

Analyte Profile: Understanding 2-(4-Isopropoxyphenyl)ethylamine

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective extraction strategy.

PropertyPredicted/Known ValueImplication for Extraction
Molecular Formula C₁₁H₁₈ClNOGoverns mass spectrometric detection parameters.[5]
Molecular Weight 215.72 g/mol Relevant for mass spectrometry.[5]
pKa (ethylamine group) ~10.6 (Predicted)As a basic compound, its charge state is pH-dependent. At pH values two units below its pKa (i.e., < 8.6), it will be predominantly protonated (charged). At pH values two units above its pKa (i.e., > 12.6), it will be in its neutral, free base form. This is the cornerstone of LLE and SPE method development.
logP (Octanol-Water Partition Coefficient) ~2.5 (Predicted)This value indicates moderate lipophilicity, suggesting it will partition favorably into organic solvents from an aqueous matrix when in its neutral form. This property is key for selecting appropriate LLE solvents and SPE sorbents.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteinaceous material from plasma or serum samples. It is often employed in drug discovery settings where speed is critical. The underlying principle is the denaturation and precipitation of proteins out of solution by the addition of a water-miscible organic solvent, a strong acid, or a salt[2][6]. For 2-(4-isopropoxyphenyl)ethylamine, acetonitrile is a preferred solvent due to its efficiency in protein removal and compatibility with subsequent LC-MS/MS analysis[3][7].

Causality of Experimental Choices:
  • Acetonitrile as Precipitant: Acetonitrile disrupts the hydration shell around proteins, leading to their aggregation and precipitation. A 3:1 or 4:1 ratio of acetonitrile to plasma is typically sufficient for complete protein removal.

  • Centrifugation: This step ensures the formation of a compact protein pellet, allowing for the easy collection of the supernatant containing the analyte.

  • Internal Standard: The addition of a structural analog as an internal standard (IS) at the beginning of the process is crucial to correct for any variability in the extraction and analysis.

Experimental Protocol: Protein Precipitation of Plasma Samples
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Preparation cluster_3 Analysis Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS ACN Add 300 µL Acetonitrile IS->ACN Vortex Vortex 30s ACN->Vortex Centrifuge Centrifuge 14,000g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE): The Classic Purification

LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. For a basic compound like 2-(4-isopropoxyphenyl)ethylamine, the pH of the aqueous phase is adjusted to be well above its pKa (~10.6) to ensure it is in its neutral, more lipophilic form. This allows for its efficient extraction into a non-polar organic solvent.

Causality of Experimental Choices:
  • pH Adjustment: By increasing the pH of the urine or plasma sample to >12 with a base like sodium hydroxide, the ethylamine group is deprotonated, rendering the molecule neutral and significantly increasing its partition into the organic phase.

  • Solvent Selection: A water-immiscible organic solvent with a logP that complements the analyte is chosen. Given the predicted logP of ~2.5, solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane are suitable.

  • Back-Extraction (Optional): For cleaner extracts, a back-extraction can be performed. The analyte is stripped from the organic phase into a fresh aqueous acidic solution (e.g., dilute HCl), where it becomes charged again. The interfering neutral compounds remain in the organic layer, which is then discarded. The aqueous layer is then re-basified, and the analyte is re-extracted into a fresh organic solvent.

Experimental Protocol: Liquid-Liquid Extraction of Urine Samples
  • Sample Preparation: To 1 mL of urine in a glass tube, add 10 µL of the internal standard.

  • pH Adjustment: Add 100 µL of 1 M Sodium Hydroxide to adjust the pH to >12. Vortex briefly.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex for 2 minutes, or mix on a rocker for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the analytical instrument.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Preparation cluster_3 Analysis Urine 1 mL Urine + IS pH_Adjust Adjust pH > 12 Urine->pH_Adjust Add_Solvent Add 3 mL MTBE pH_Adjust->Add_Solvent Mix Vortex/Rock Add_Solvent->Mix Centrifuge Centrifuge 3,000g Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE): The Selective & Concentrating Technique

SPE offers a high degree of selectivity and the ability to concentrate the analyte, often resulting in the cleanest extracts and the lowest limits of quantification. The choice of SPE sorbent and elution solvents is critical and is dictated by the analyte's properties. For a basic, moderately lipophilic compound like 2-(4-isopropoxyphenyl)ethylamine, a mixed-mode cation exchange polymer is ideal.

Causality of Experimental Choices:
  • Mixed-Mode Cation Exchange Sorbent: These sorbents possess both non-polar (e.g., polystyrene-divinylbenzene) and strong cation exchange (e.g., sulfonic acid) functionalities. This dual mechanism allows for a robust extraction.

  • Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to wet the polymeric backbone, followed by an aqueous solution (e.g., water or buffer) to activate the ion-exchange groups.

  • Loading: The sample is loaded at a pH below the analyte's pKa (e.g., pH 6-7), ensuring the ethylamine group is protonated and can bind to the cation exchange sites. The non-polar part of the molecule also interacts with the polymeric backbone.

  • Washing: A series of washes are performed to remove interferences. An acidic wash (e.g., dilute HCl or formic acid) removes neutral and acidic interferences while keeping the analyte bound. An organic wash (e.g., methanol) can then remove lipophilic interferences.

  • Elution: The analyte is eluted by disrupting the ionic interaction. This is achieved using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, breaking the ionic bond, and the organic solvent disrupts the non-polar interaction, allowing for efficient elution.

Experimental Protocol: Solid-Phase Extraction of Plasma Samples
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid. Add 10 µL of internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 0.1 M hydrochloric acid.

    • Wash 2: 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the analytical instrument.

SPE_Workflow cluster_0 Preparation cluster_1 Extraction Steps cluster_2 Analysis Preparation cluster_3 Analysis Pretreat Pre-treat Plasma Sample (Acidify) Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol -> Water) Condition->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (Basic Organic) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Analytical Finish: GC-MS and LC-MS/MS

Following extraction, the analyte is quantified using a suitable analytical technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. A reversed-phase C18 column with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., 0.1% formic acid or 5 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile) is typically used. Detection is performed in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used but often requires derivatization of the primary amine group to improve its chromatographic properties and thermal stability. Derivatizing agents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.

Method Validation

Any bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with FDA or EMA guidelines and should assess the following parameters: selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability[4][7][8].

ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage)

Conclusion

The successful extraction of 2-(4-isopropoxyphenyl)ethylamine hydrochloride from biological matrices is achievable through the systematic application of protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method should be guided by the analytical objectives and a fundamental understanding of the analyte's physicochemical properties. The detailed protocols provided in this guide, when coupled with a validated LC-MS/MS or GC-MS method, will enable the generation of high-quality, reliable data for critical decision-making in research and drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • Biotage. (n.d.). ISOLUTE PPT+ Protein Precipitation Plates. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Kuo, C. H., et al. (2020). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 44(8), 869-877. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • United States Pharmacopeia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12224551, 2-(4-Isopropoxyphenyl)ethylamine hydrochloride. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Isopropoxyphenethylamine HCl

Executive Summary: The "Saline Crash" Phenomenon Researchers frequently report that 4-Isopropoxyphenethylamine Hydrochloride (HCl) dissolves readily in pure water (dH₂O) but precipitates immediately upon the addition of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Saline Crash" Phenomenon

Researchers frequently report that 4-Isopropoxyphenethylamine Hydrochloride (HCl) dissolves readily in pure water (dH₂O) but precipitates immediately upon the addition of physiological saline or phosphate-buffered saline (PBS).

This is not a quality control failure of your compound. It is a predictable thermodynamic event governed by the Common Ion Effect .

This guide provides the mechanistic explanation and three validated protocols to stabilize your formulation for biological applications.

Mechanistic Analysis: Why is this happening?

To solve the problem, we must understand the equilibrium forces at play.

The Common Ion Effect

Your compound is a hydrochloride salt (


). In solution, it dissociates:


The Solubility Product Constant (


) is a fixed value at a given temperature:


  • In Water: The only source of Chloride ions (

    
    ) is the drug itself. You can dissolve a significant amount before hitting the 
    
    
    
    limit.
  • In Saline: 0.9% NaCl contains 154 mM Chloride ions. This massive excess of

    
     pushes the equilibrium to the left  (Le Chatelier’s Principle), forcing the solid salt to precipitate out of solution.[1]
    
Secondary Factor: Lipophilicity

The 4-isopropoxy group adds significant lipophilicity to the phenyl ring. While the amine head is hydrophilic, the "tail" is hydrophobic. If the ionic interaction is weakened (by high ionic strength shielding), the hydrophobic effect dominates, leading to aggregation and precipitation.

Visualization: The Solubility Landscape

The following diagram illustrates the decision logic for rescuing your formulation based on the specific failure mode.

SolubilityLogic Start Start: 4-Isopropoxyphenethylamine HCl Precipitates in Saline Check_pH Check pH of Suspension Start->Check_pH pH_High pH > 7.0 (Free Base Crash) Check_pH->pH_High Basic pH pH_Low pH < 6.0 (Salt Crash / Common Ion) Check_pH->pH_Low Acidic pH Action_Acid Adjust pH to 5.0-6.0 (Re-ionize Amine) pH_High->Action_Acid Decision_Conc Is Target Conc. > 5 mM? pH_Low->Decision_Conc Action_Acid->Decision_Conc Sol_Cosolvent Protocol A: Cosolvent Spike (10% DMSO or PEG400) Decision_Conc->Sol_Cosolvent No (Low Conc) Sol_Cyclo Protocol B: Cyclodextrin Complex (HP-beta-CD) Decision_Conc->Sol_Cyclo Yes (High Conc) End Ready for Injection/Assay Sol_Cosolvent->End Clear Solution Sol_Cyclo->End Stable Solution

Figure 1: Troubleshooting decision tree for phenethylamine solubility issues. High-concentration applications require encapsulation (Cyclodextrins) rather than simple cosolvents.

Troubleshooting Guides (FAQs)

Q1: "Can I just heat the saline solution to dissolve it?"

Answer: Heating will dissolve the precipitate temporarily by increasing the


, but this is unsafe  for biological protocols.
  • Risk: As soon as the solution cools to room temperature or body temperature (37°C) inside the syringe or subject, the compound will recrystallize. This can cause embolism in vivo or needle clogging.

  • Verdict: Do not rely on heat alone.

Q2: "Should I add NaOH to help it dissolve?"

Answer: ABSOLUTELY NOT.

  • Reasoning: Phenethylamines are bases (

    
    ). They are soluble only in their ionized (protonated) form at acidic pH. Adding NaOH raises the pH, deprotonates the amine (
    
    
    
    ), and creates the "Free Base" oil, which is completely insoluble in water.
  • Correction: If anything, you need to ensure the pH remains slightly acidic (pH 5.0–6.0).

Q3: "Why does it work in water but fail in PBS?"

Answer: PBS contains both NaCl (~137 mM) and Phosphate ions.

  • Chloride: Triggers the Common Ion Effect (as described above).[1][2]

  • Phosphate: Phosphate anions can form salts with amines that are often less soluble than hydrochloride salts.

  • Recommendation: If possible, use simple saline (0.9% NaCl) or 5% Dextrose in Water (D5W) instead of PBS. D5W is isotonic but lacks the offending chloride ions.

Validated Formulation Protocols

Choose the protocol that matches your experimental constraints.

Comparison of Solubilization Strategies
FeatureProtocol A: Cosolvent Spike Protocol B: Cyclodextrin (HP-β-CD) Protocol C: Vehicle Switch
Mechanism Reduces dielectric constantMolecular encapsulationRemoves Common Ion
Complexity LowMediumLow
Toxicity Risk Moderate (DMSO/PEG limits)Very Low (FDA approved excipient)None
Stability HoursDays/WeeksHours
Best For Acute, low-volume injectionsChronic dosing, high concentrationsIV infusions
Protocol A: The Cosolvent Spike (For Acute Assays)

Use this for low-concentration solutions (<5 mg/mL) where minor solvent toxicity is acceptable.

  • Weigh the required amount of 4-Isopropoxyphenethylamine HCl .

  • Dissolve completely in 100% DMSO (Dimethyl sulfoxide). The volume of DMSO should be 5-10% of your final target volume.

    • Note: The compound will dissolve instantly in pure DMSO.

  • Slowly add warm (37°C) Saline to the DMSO solution while vortexing rapidly.

    • Why: Adding saline to the DMSO prevents local regions of high water content that trigger precipitation.

  • Final Composition: 10% DMSO / 90% Saline.

Protocol B: Cyclodextrin Encapsulation (The Gold Standard)

Use this for high concentrations, sensitive cells, or in vivo studies. HP-β-CD forms a "host-guest" complex, shielding the hydrophobic isopropoxy tail from the saline.

  • Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% Saline.

    • Tip: This is commercially available (e.g., Trappsol® or Sigma H107).

  • Add Compound: Add your 4-Isopropoxyphenethylamine HCl solid to this vehicle.

  • Sonicate: Sonicate at 40°C for 20-30 minutes.

    • Observation: The solution may initially look cloudy but will clarify as the drug enters the cyclodextrin cavity.

  • Filter: Sterile filter (0.22 µm). The complex is stable and prevents the common ion crash.

Protocol C: The "D5W" Switch (Simplest Fix)

If your experiment allows, switch the carrier fluid entirely.

  • Replace 0.9% Saline with 5% Dextrose in Water (D5W) .

  • Why it works: D5W is isotonic (safe for injection) but contains zero chloride ions .

  • Result: The Common Ion Effect is eliminated. The solubility will mimic that of pure water.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Common Ion Effect). Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[3][4][5] Pharmaceutical Research, 21(2), 201-230. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Characterization of a 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the characterization of a 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride reference standard. It is designed to offer not just a set of procedures, but a deeper understanding of the scientific rationale behind the analytical methodologies, ensuring the establishment of a well-characterized and trustworthy standard.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for quality control and analytical method validation. For a compound like 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride, which may be a key intermediate or an active pharmaceutical ingredient (API) in development, a robust reference standard is indispensable for:

  • Accurate quantification: Ensuring the precise measurement of the compound in various matrices.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method validation: Establishing the performance characteristics of analytical methods as per regulatory guidelines such as ICH Q2(R1).[1][2][3][4]

  • Stability studies: Assessing the degradation of the substance under various environmental conditions.

This guide will compare the analytical data of a newly synthesized batch of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride (designated as "In-House Standard") with a hypothetical, commercially available, certified reference standard (designated as "Commercial Standard").

Analytical Workflow for Reference Standard Qualification

The qualification of a reference standard is a multi-faceted process that employs a battery of orthogonal analytical techniques to confirm its identity, purity, and physical properties. The following workflow provides a logical sequence for a comprehensive characterization.

Reference Standard Qualification Workflow Figure 1: Analytical Workflow for Reference Standard Characterization cluster_0 Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity & Assay Determination cluster_3 Physicochemical Characterization cluster_4 Final Certification A Material Acquisition & Visual Inspection B Solubility Determination A->B C NMR Spectroscopy (1H, 13C) A->C F HPLC-UV (Purity & Assay) B->F D FTIR Spectroscopy C->D E Mass Spectrometry D->E L Data Review & Certificate of Analysis Generation E->L G Residual Solvents (GC-HS) F->G H Inorganic Impurities (ICP-MS) G->H I Water Content (Karl Fischer) H->I I->L J Differential Scanning Calorimetry (DSC) K Thermogravimetric Analysis (TGA) J->K K->L

Caption: A logical workflow for the comprehensive characterization of a chemical reference standard.

I. Structural Elucidation and Identification

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS).

Comparative Data:

Parameter In-House Standard Commercial Standard Acceptance Criteria
¹H NMR Spectrum conforms to the structure of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.Spectrum conforms to the structure of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.The chemical shifts and coupling patterns must be consistent with the assigned structure.
¹³C NMR Spectrum conforms to the structure of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.Spectrum conforms to the structure of 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride.The number of signals and their chemical shifts must be consistent with the assigned structure.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint by identifying the vibrational modes of functional groups within the molecule.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Comparative Data:

Parameter In-House Standard Commercial Standard Acceptance Criteria
FTIR Spectrum The principal absorption bands are consistent with the structure.The principal absorption bands are consistent with the structure.The spectrum of the in-house standard should be superimposable with that of the commercial standard.
C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

Comparative Data:

Parameter In-House Standard Commercial Standard Acceptance Criteria
Molecular Ion (m/z) [M+H]⁺ at 180.1[M+H]⁺ at 180.1The observed molecular ion should be consistent with the theoretical molecular weight of the free base.

II. Purity and Assay Determination

Establishing the purity of a reference standard is of paramount importance. A combination of chromatographic and other techniques is employed for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a non-volatile organic compound and for assay determination.

Experimental Protocol:

  • Instrumentation: A validated HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare solutions of the in-house and commercial standards at a concentration of approximately 1 mg/mL in the mobile phase.

  • Data Analysis: Determine the area percent of the main peak for purity assessment. For assay, compare the peak area of the in-house standard to that of the commercial standard of known purity.

Comparative Data:

Parameter In-House Standard Commercial Standard Acceptance Criteria
Purity (HPLC Area %) 99.8%≥ 99.5%≥ 99.5%
Assay (vs. Commercial Std.) 99.7%100.0% (by definition)99.0% - 101.0%
Related Impurities Total Impurities: 0.2%Total Impurities: ≤ 0.5%Individual unknown impurity ≤ 0.1%, Total impurities ≤ 0.5%

III. Physicochemical Characterization

The physical properties of the reference standard are important for its handling, storage, and use in various analytical techniques.

A. Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.[8][9][10]

Experimental Protocol:

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan.

  • DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.

Comparative Data:

Parameter In-House Standard Commercial Standard Acceptance Criteria
Melting Point (DSC) Onset: 158.2 °C, Peak: 160.5 °COnset: 158.5 °C, Peak: 160.8 °CSharp endotherm, consistent with the commercial standard (within ± 2 °C).
Decomposition (TGA) Onset of significant weight loss > 200 °COnset of significant weight loss > 200 °CNo significant weight loss below the melting point.

IV. Final Certification and Documentation

The culmination of the characterization process is the generation of a Certificate of Analysis (CoA). This document provides a comprehensive summary of all the analytical data and certifies the material's fitness for its intended use as a reference standard.

Certificate_of_Analysis_Flow Figure 2: Certificate of Analysis Generation Process A All Analytical Data Compiled B Review by Senior Scientist A->B C Data Meets Pre-defined Specifications? B->C D Generate Certificate of Analysis C->D Yes E Out of Specification (OOS) Investigation C->E No F Reference Standard Released D->F

Caption: A flowchart illustrating the process for the final review and certification of a reference standard.

Conclusion

The comprehensive characterization of a 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride reference standard, as outlined in this guide, is a rigorous but essential process. By employing a suite of orthogonal analytical techniques and adhering to established scientific principles and regulatory guidelines, researchers can establish a reliable and trustworthy reference standard. This, in turn, underpins the quality and integrity of all subsequent research and development activities.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Accessed February 13, 2026. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Accessed February 13, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Gibson, E.K. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow; 2007. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943; 2007. [Link]

  • Arjunan, V., et al. FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012;97:69-80.
  • Creative Biolabs. Reference Standard Preparation & Characterization. Accessed February 13, 2026. [Link]

  • PubChem. 2-(4-Isopropoxyphenyl)ethylamine Hydrochloride. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? 2015. [Link]

  • SpectraBase. Phenethylamine. Accessed February 13, 2026. [Link]

  • ResearchGate. TG/DSC curves for system components. Accessed February 13, 2026. [Link]

  • PubChem. Phenethylamine. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • ECA Academy. WHO: Update of Guideline of Reference Standards. 2025. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [Link]

  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. 2024. [Link]

  • National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Accessed February 13, 2026. [Link]

  • ResearchGate. FTIR spectrum of phenylethylamine. Accessed February 13, 2026. [Link]

  • Lab Alley. Certificates of Analysis. Accessed February 13, 2026. [Link]

  • MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. 2024. [Link]

  • ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound.... Accessed February 13, 2026. [Link]

  • Nacalai Tesque. U.S. Pharmacopeia Methods for HPLC. Accessed February 13, 2026. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. Accessed February 13, 2026. [Link]

  • ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives.... 2020. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics. Accessed February 13, 2026. [Link]

  • PubChem. 2-(4-Aminophenyl)ethylamine. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • Chemchart. 2-(4-isopropoxyphenyl)ethanamine (88655-02-1). Accessed February 13, 2026. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Accessed February 13, 2026. [Link]

  • Journal of Applied Pharmaceutical Science. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. 2016. [Link]

  • ResearchGate. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. 2025. [Link]

Sources

Safety & Regulatory Compliance

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